5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide
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Overview
Description
5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzodioxole moiety, and a sulfamoyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or sulfide.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions on the benzodioxole ring can introduce various functional groups.
Scientific Research Applications
5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, while the sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-2-ethoxybenzoic acid
- 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
What sets 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-[(oxolan-2-yl)methyl]furan-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and furan rings, along with the sulfamoyl and oxolan-2-yl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c21-18(19-10-13-2-1-7-24-13)15-5-6-17(27-15)28(22,23)20-9-12-3-4-14-16(8-12)26-11-25-14/h3-6,8,13,20H,1-2,7,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URODGZJEXSFTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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